
Soravtansine
Overview
Description
Soravtansine is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus. This compound is primarily used as a payload in ADCs, where it is conjugated to antibodies that target specific cancer cells, delivering the cytotoxic agent directly to the tumor site. This targeted approach minimizes damage to healthy cells and enhances the efficacy of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Soravtansine is synthesized through a series of chemical reactions starting from maytansine. The process involves the modification of maytansine to introduce functional groups that allow for conjugation to antibodies. Key steps include:
Hydrolysis: Maytansine undergoes hydrolysis to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine (DM4).
Thiol Modification: DM4 is further modified to introduce a thiol group, which is essential for conjugation to antibodies.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the compound followed by purification and quality control processes. The production process must adhere to stringent regulatory standards to ensure the safety and efficacy of the final product. Key steps include:
Large-Scale Synthesis: The chemical synthesis of this compound is scaled up to produce large quantities of the compound.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The purified compound undergoes rigorous quality control testing to ensure it meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Soravtansine undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidation of this compound can produce sulfoxides or sulfones.
Reduction: Reduction can yield thiol derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Mirvetuximab soravtansine is an antibody-drug conjugate (ADC) that targets folate receptor alpha (FRα), which is frequently overexpressed in solid tumors . It is composed of a humanized antibody that targets the folate receptor alpha molecule, attached to a drug molecule called DM4, a potent microtubule-disrupting agent .
Ovarian Cancer
Mirvetuximab this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) in November 2022 for treating adult patients with FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer who have undergone one to three prior systemic therapies . The FDA approval was based on the results of the SORAYA study . The VENTANA FOLR1 (FOLR-2.1) RxDx Assay is approved as a companion diagnostic device to identify patients eligible for this treatment .
Efficacy:
- SORAYA Trial: This single-arm, phase II trial (NCT04296890) evaluated mirvetuximab this compound in patients with FRα-high platinum-resistant ovarian cancer . The objective response rate (ORR) was 32.4% (95% CI, 23.6 to 42.2), meeting the primary endpoint . The final median overall survival was 15.0 months (95% CI, 11.5 to 18.7) .
- PICCOLO Trial: A Phase 2 trial evaluating mirvetuximab this compound monotherapy in heavily pre-treated patients with folate receptor-alpha (FRα) positive, platinum-sensitive ovarian cancer (PSOC) showed an objective response rate (ORR) of 51.9% (95%CI 40.4 – 63.3%) . The median duration of response (DOR) was 8.25 months .
Adverse Effects:
- Common adverse effects include blurred vision, keratopathy (a non-inflammatory condition of the eye), and nausea . Ocular toxicity is a noted potential side effect .
Solid Tumors
Mirvetuximab this compound is being investigated in various solid tumors that overexpress FRα . A systematic review indicated that mirvetuximab this compound has significant therapeutic effects in solid tumors, particularly when combined with bevacizumab .
Ongoing Research:
- A Phase 1 dose-escalation study (IMGN853) is evaluating mirvetuximab this compound in patients with solid tumors .
Combination Therapies
Mechanism of Action
Soravtansine exerts its effects through a multi-step mechanism:
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, such as folate receptor alpha (FRα).
Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.
Release: Once inside the cell, the cleavable linker is broken down, releasing this compound.
Cytotoxicity: this compound disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Soravtansine is part of a class of compounds known as maytansinoids, which are derived from maytansine. Similar compounds include:
Maytansine: The parent compound from which this compound is derived. It has potent cytotoxic properties but lacks the targeted delivery mechanism of ADCs.
Emtansine: Another maytansinoid used in ADCs, such as trastuzumab emtansine (T-DM1), which targets HER2-positive breast cancer cells.
Ansamitocin: A related compound with similar cytotoxic properties, used in the development of ADCs.
This compound is unique in its ability to be conjugated to antibodies, allowing for targeted delivery to cancer cells and minimizing off-target effects. This targeted approach enhances its efficacy and safety profile compared to other cytotoxic agents .
Biological Activity
Soravtansine, also known as mirvetuximab this compound (MIRV), is an innovative antibody-drug conjugate (ADC) designed to target folate receptor alpha (FRα). This compound has garnered attention for its potential in treating platinum-resistant ovarian cancer, particularly in patients with high FRα expression. The biological activity of this compound is primarily characterized by its mechanism of action, efficacy, safety profile, and clinical trial outcomes.
This compound consists of a humanized monoclonal antibody that binds specifically to FRα, linked to a cytotoxic maytansinoid derivative (DM4). Upon binding to FRα, the ADC is internalized into the cancer cell, leading to the release of DM4. This compound disrupts the microtubule network within the cell, inducing cell cycle arrest and ultimately resulting in apoptotic cell death. Additionally, the bystander effect may enhance its efficacy against tumors with heterogeneous FRα expression .
Efficacy in Clinical Trials
Clinical Studies Overview:
this compound has been evaluated in several clinical trials, notably the SORAYA and PICCOLO trials. These studies assess its efficacy and safety in patients with platinum-resistant ovarian cancer.
SORAYA Trial Results
- Objective Response Rate (ORR): 32.4% (95% CI: 23.6–42.2)
- Complete Responses: 5 patients
- Partial Responses: 29 patients
- Median Duration of Response: 6.9 months (95% CI: 5.6–9.7)
- Patient Characteristics: Majority had received prior therapies including bevacizumab and PARP inhibitors .
PICCOLO Trial Results
- Objective Response Rate: 51.9% (95% CI: 40.4–63.3)
- Median Duration of Response: 8.25 months
- Safety Profile: Consistent with previous studies; no new safety concerns identified .
Safety Profile
This compound has demonstrated a manageable safety profile across clinical trials. Common treatment-related adverse events include:
- Blurred Vision: 41% (6% grade 3-4)
- Keratopathy: 29% (9% grade 3-4)
- Nausea: 29% (0% grade 3-4)
Treatment-related adverse events led to dose delays in 33%, reductions in 20%, and discontinuations in 9% of patients .
Comparative Efficacy
In a phase III trial comparing this compound to standard chemotherapy:
- Progression-Free Survival (PFS): Did not show significant improvement compared to chemotherapy.
- However, secondary endpoints favored this compound, particularly in patients with high FRα expression:
- Objective Response Rate: 24% for this compound vs. 10% for chemotherapy.
- CA-125 Responses: 53% vs. 25%.
Fewer treatment-related grade 3 or higher adverse events were reported with this compound compared to chemotherapy (25.1% vs. 44%) .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating the mechanism of action of soravtansine in preclinical studies?
- Methodological Answer: Preclinical evaluation of this compound typically employs in vitro cytotoxicity assays using FRα-overexpressing cell lines (e.g., ovarian or endometrial cancer models) to assess target specificity. In vivo xenograft models with FRα-positive tumors are used to measure tumor growth inhibition and pharmacokinetic profiles. Immunohistochemistry (IHC) is critical to validate FRα expression levels in these models .
Q. How is FRα expression quantified and validated as a predictive biomarker for this compound efficacy?
- Methodological Answer: FRα expression is quantified using IHC with standardized scoring systems (e.g., ≥50% of tumor cells showing ≥2+ staining). Validation requires correlating IHC results with clinical outcomes (e.g., objective response rates) in phase II trials. Discordant results between assays should be resolved via orthogonal methods, such as RNA sequencing or flow cytometry .
Q. What statistical methods are recommended for analyzing this compound’s efficacy in early-phase clinical trials?
- Methodological Answer: Co-primary endpoints (e.g., objective response rate [ORR] and 6-month progression-free survival [PFS]) are analyzed using Kaplan-Meier estimates for time-to-event data and Clopper-Pearson confidence intervals for ORR. Subgroup analyses by FRα expression levels are essential to identify enriched populations .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy data across trials with similar patient populations?
- Methodological Answer: Discrepancies may arise from differences in FRα scoring criteria or patient stratification. A meta-analysis of pooled data, adjusting for covariates like prior therapies and biomarker heterogeneity, can clarify efficacy trends. Sensitivity analyses should exclude studies with non-standardized IHC protocols .
Q. What strategies optimize this compound’s therapeutic index when combined with immune checkpoint inhibitors (e.g., pembrolizumab)?
- Methodological Answer: Dose-escalation studies using a 3+3 design are recommended to identify the maximum tolerated dose (MTD) of the combination. Pharmacodynamic markers (e.g., tumor-infiltrating lymphocytes) should be monitored alongside adverse events (e.g., AST elevation, fatigue) to balance efficacy and toxicity .
Q. How can in vitro models recapitulate acquired resistance to this compound, and what translational insights do they provide?
- Methodological Answer: Resistance models are generated by exposing FRα-positive cell lines to incremental this compound doses over 6–12 months. Genomic profiling (e.g., whole-exome sequencing) identifies resistance mechanisms (e.g., FRα gene downregulation). Functional validation via CRISPR knockout or siRNA silencing confirms candidate pathways .
Q. What methodologies validate the role of folate receptor alpha (FRα) internalization in this compound’s payload delivery?
- Methodological Answer: Live-cell imaging with pH-sensitive fluorescent dyes tracks FRα internalization and lysosomal trafficking. Competitive binding assays using free folate or anti-FRα antibodies quantify receptor availability. Knockdown/rescue experiments confirm the dependency of payload release on FRα dynamics .
Q. Data Management and Reproducibility
Q. How should researchers handle variability in FRα expression data across multicenter trials?
- Methodological Answer: Centralized IHC testing with harmonized protocols minimizes inter-lab variability. Pre-trial training for pathologists and digital image analysis tools (e.g., HALO®) ensure scoring consistency. Blinded re-evaluation of a subset (≥10%) of samples assesses reproducibility .
Q. What frameworks ensure transparent reporting of this compound-related adverse events in combination therapy studies?
Properties
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPYHXXAXFCRB-DSIKUUPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60ClN3O15S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-01-7 | |
Record name | Soravtansine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1461704017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SORAVTANSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PON74J1XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.